molecular formula C15H9N3O5 B5638054 1,3-DIOXO-2-(PYRIDINE-4-AMIDO)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID

1,3-DIOXO-2-(PYRIDINE-4-AMIDO)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID

Cat. No.: B5638054
M. Wt: 311.25 g/mol
InChI Key: BDJYBDHDEQOJRG-UHFFFAOYSA-N
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Description

1,3-DIOXO-2-(PYRIDINE-4-AMIDO)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an amide group, and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIOXO-2-(PYRIDINE-4-AMIDO)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common route might include the following steps:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Pyridine Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the isoindole core.

    Amidation and Carboxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-DIOXO-2-(PYRIDINE-4-AMIDO)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the amide group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-DIOXO-2-(PYRIDINE-4-AMIDO)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with nucleic acids. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxo-2-(pyridine-3-amido)-2,3-dihydro-1H-isoindole-5-carboxylic acid
  • 1,3-Dioxo-2-(pyridine-2-amido)-2,3-dihydro-1H-isoindole-5-carboxylic acid

Uniqueness

1,3-DIOXO-2-(PYRIDINE-4-AMIDO)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is unique due to the specific positioning of the pyridine ring and the functional groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1,3-dioxo-2-(pyridine-4-carbonylamino)isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O5/c19-12(8-3-5-16-6-4-8)17-18-13(20)10-2-1-9(15(22)23)7-11(10)14(18)21/h1-7H,(H,17,19)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJYBDHDEQOJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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